Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride
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Overview
Description
Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzyl group attached to an octahydropyrrolo[3,4-D]azepine ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride involves multiple steps. One common method includes the reaction of 2-oxo-3-hydroxy-4-cyano-2H, 1,5,6,7-tetrahydroazepine with glycine ester, followed by cyclization of the resulting N-substituted amino nitrile in an alcohol solution of sodium ethoxide . This process constructs the pyrrolo[2,3-c]azepine system, which is then further modified to introduce the benzyl group and form the desired compound.
Industrial Production Methods
For industrial production, the synthesis route is optimized for scalability and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity. The use of readily available raw materials and mild reaction conditions makes the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The benzyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes exploring its effects on different biological targets and pathways.
Mechanism of Action
The mechanism of action of Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Octahydropyrrolo[3,4-c]pyrroles: These compounds share a similar ring structure but differ in their substituents and functional groups.
Pyrrolo[2,3-c]azepine derivatives: These derivatives have a related core structure and exhibit similar chemical properties and reactivity.
Uniqueness
Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride stands out due to its specific benzyl substitution and the presence of the hydrochloride salt, which enhances its solubility and reactivity. These features make it particularly useful in applications where solubility and specific interactions are crucial .
Properties
Molecular Formula |
C16H23ClN2O2 |
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Molecular Weight |
310.82 g/mol |
IUPAC Name |
benzyl 2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18;/h1-5,14-15,17H,6-12H2;1H |
InChI Key |
DYWKOFXELCHFFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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